molecular formula C15H13F2N5O2S2 B2479476 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 886928-70-7

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2479476
CAS No.: 886928-70-7
M. Wt: 397.42
InChI Key: HHXAJCKSBUXERF-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a sulfanyl-linked acetamide moiety and a 4-(difluoromethoxy)phenyl substituent. Its core structure consists of:

  • 4-Amino-4H-1,2,4-triazole: A heterocyclic scaffold known for its role in modulating biological activity through hydrogen bonding and π-π interactions .
  • Sulfanyl bridge at position 3: Facilitates structural flexibility and S-alkylation, a common strategy in prodrug design .
  • N-[4-(difluoromethoxy)phenyl]acetamide: The difluoromethoxy group improves metabolic stability compared to methoxy analogs, as fluorine substitution reduces oxidative degradation .

This compound is hypothesized to exhibit anti-inflammatory, antimicrobial, or antiexudative properties based on structural similarities to triazole derivatives in the literature .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2S2/c16-14(17)24-10-5-3-9(4-6-10)19-12(23)8-26-15-21-20-13(22(15)18)11-2-1-7-25-11/h1-7,14H,8,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXAJCKSBUXERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a complex structure featuring a 1,2,4-triazole ring, a sulfanyl group, and an acetamide moiety. Its unique combination of functional groups positions it as a candidate for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C14H13F2N5OSC_{14}H_{13}F_2N_5OS, with a molecular weight of approximately 327.43 g/mol. The presence of the thiophen-2-yl substituent and difluoromethoxy group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Compounds similar to This compound have shown promising results against various pathogens:

Compound NameStructural FeaturesBiological Activity
1-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(p-tolyl)acetamidePhenyl group instead of thiophenAntifungal properties
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)acetamideMethoxy substitutionAntibacterial activity
5-(thiophen-3-yl)-4H-1,2,4-triazol-3-thiolDifferent triazole derivativeAntioxidant properties

Studies have reported that compounds with similar structures demonstrate activity against fungi such as Aspergillus flavus and Candida albicans, with some exhibiting minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like ketoconazole .

Anticancer Potential

The triazole ring in this compound has been linked to anticancer properties. Research on related triazole derivatives has shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance, studies have indicated that certain triazole compounds can induce apoptosis in cancer cells by disrupting cellular processes and inhibiting specific enzymes involved in cancer progression .

The biological activity of This compound can be attributed to its ability to interact with biological targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interactions with intracellular targets.
  • Oxidative Stress Modulation : Some studies suggest that triazole derivatives can modulate oxidative stress responses in cells, which may contribute to their therapeutic effects .

Case Studies

A notable study evaluated the stress-protective effects of sodium derivatives of triazole compounds in animal models. The results indicated significant improvements in behavioral parameters and physiological markers associated with oxidative stress when treated with triazole derivatives compared to control groups . This highlights the potential neuroprotective effects of compounds related to This compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related 1,2,4-triazole derivatives and their biological activities:

Compound Name Key Structural Variations Biological Activity (vs. Target Compound) Reference ID
2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide Trifluoromethyl (CF₃) at C5; 4-methoxyphenyl acetamide Lower metabolic stability due to methoxy group
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(aryl)acetamides Furan-2-yl at C5 Comparable anti-exudative activity (10 mg/kg vs. diclofenac)
2-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide Ethyl group at N4; 4-fluorophenyl acetamide Reduced anti-inflammatory potency due to smaller substituent
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl at N4; difluorophenyl acetamide Enhanced bioavailability but lower anti-exudative efficacy
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-Chloro/methylphenyl at triazole; 3,4-difluorophenyl Improved antimicrobial activity (MIC: 12.5 µg/mL)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Methylsulfanylbenzyl at C5; 2-chlorophenyl acetamide Superior antioxidant activity (IC₅₀: 18 µM)

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., CF₃, Cl) at C5 enhance antimicrobial and anti-inflammatory activities .
  • Aryl acetamide substituents : Difluoromethoxy (OCHF₂) in the target compound confers greater metabolic stability than methoxy (OCH₃) or halogens (F, Cl) .
  • N4-Alkylation : Ethyl or allyl groups at N4 reduce steric hindrance, improving solubility but may lower receptor affinity .

Anti-Exudative Activity :

  • Furan-2-yl analogs (e.g., 3.1-3.21 in ) showed 60–80% inhibition of edema at 10 mg/kg, comparable to diclofenac (8 mg/kg) . The thiophen-2-yl group in the target compound may further enhance this due to higher lipophilicity.

Antimicrobial Activity :

  • Pyridine-4-yl derivatives (e.g., KA1-KA15 in ) exhibited MIC values of 6.25–25 µg/mL against E. coli and S. aureus. The target compound’s thiophene moiety may broaden Gram-negative coverage .

Structural Insights from Spectroscopy :

  • IR and NMR data () confirm the thione tautomer predominates in triazole-thiol derivatives, critical for hydrogen bonding in biological systems .

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